4-Methylestradiol

Vue d'ensemble

Description

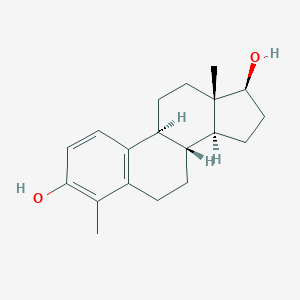

4-Methylestradiol is a synthetic estrogenic compound, structurally related to estradiol, a naturally occurring estrogen. It is characterized by the addition of a methyl group at the fourth position of the estradiol molecule. This modification alters its binding affinity and biological activity compared to estradiol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylestradiol typically involves the reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol. This process includes the use of reducing agents and specific reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common for the purification of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylestradiol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemical and Biological Research

Estrogen Receptor Studies

4-ME2 is utilized extensively in biological research to study estrogen receptor interactions. It serves as a model compound to investigate the effects of estrogenic compounds on cellular processes, including cell proliferation, differentiation, and apoptosis. The compound binds to estrogen receptors (ERα and ERβ), activating the receptor complex and initiating transcription of estrogen-responsive genes, which leads to physiological effects such as tissue growth and maintenance .

Mechanistic Insights

The mechanism of action involves binding to estrogen receptors, which translocate to the nucleus and bind to estrogen response elements (EREs) on DNA. This process is crucial for understanding the role of estrogens in various biological contexts, including cancer research.

Medical Applications

Hormone Replacement Therapy (HRT)

4-ME2 is explored in hormone replacement therapy for managing menopausal symptoms and preventing osteoporosis. Its weak estrogenic activity makes it suitable for patients requiring hormonal balance without the stronger effects associated with other estrogens .

Cancer Treatment

Research indicates potential applications of 4-ME2 in treating hormone-responsive cancers. Studies have shown that it can reduce tumor growth in specific cancer cell lines while demonstrating a favorable selectivity profile, being non-toxic to non-cancerous cells . Its efficacy as an anticancer agent is being investigated through various formulations and combinations with other therapeutic agents .

Pharmaceutical Industry Applications

Drug Formulation

In the pharmaceutical sector, 4-ME2 is used as an active ingredient in hormone therapy drugs. Its role as a precursor in synthesizing other steroidal derivatives also highlights its importance in developing new therapeutic agents with improved safety profiles .

Research on Anticancer Agents

Recent studies have focused on the development of anticancer agents using 4-ME2 as a foundational compound. For instance, its conjugation with metal complexes has shown enhanced cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and Colo-205 (colon cancer) .

Table 1: Summary of Research Findings on this compound

Case Study: Anticancer Activity of 4-ME2

In a study investigating the anticancer properties of 4-ME2, researchers found that it exhibited selective toxicity towards cancer cells while sparing normal cells. The compound was tested against multiple human cancer cell lines, demonstrating significant apoptotic activity at concentrations that did not affect non-cancerous cells . This selectivity suggests that 4-ME2 could be developed into a targeted therapy for hormone-responsive tumors.

Mécanisme D'action

4-Methylestradiol exerts its effects by binding to estrogen receptors, primarily estrogen receptor alpha and estrogen receptor beta. This binding initiates a cascade of molecular events, leading to the transcriptional activation or repression of target genes. The presence of the methyl group at the fourth position influences its binding affinity and selectivity for different estrogen receptor subtypes .

Comparaison Avec Des Composés Similaires

Estradiol: The parent compound with high binding affinity for both estrogen receptor alpha and estrogen receptor beta.

4-Methoxyestradiol: Another derivative with a methoxy group at the fourth position, exhibiting different binding affinities and biological activities.

2-Methoxyestradiol: A methoxylated derivative with distinct pharmacological properties.

Uniqueness of 4-Methylestradiol: this compound is unique due to its specific structural modification, which results in altered binding affinity and biological activity compared to other estrogenic compounds. This makes it a valuable tool in research for understanding estrogen receptor interactions and developing selective estrogen receptor modulators .

Activité Biologique

4-Methylestradiol (4-ME2) is a synthetic derivative of estradiol, an important estrogen hormone in humans. It has garnered attention due to its unique biological activities and potential applications in various fields, including pharmacology and toxicology. This article will explore the biological activity of 4-ME2, including its mechanisms of action, binding affinities, and implications for health and disease.

This compound is characterized by the addition of a methyl group at the 4-position of the estradiol structure. Its chemical formula is , and it is known for its relatively weak estrogenic activity compared to estradiol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.38 g/mol |

| Melting Point | 138-140 °C |

| Solubility | Soluble in ethanol |

Estrogenic Activity

4-ME2 exhibits estrogenic properties, albeit weaker than those of estradiol. Studies have shown that its relative binding affinity to estrogen receptors (ER) is about 10-25% that of estradiol at varying temperatures . This suggests that while it can activate estrogen receptors, it does so less effectively than its parent compound.

Research indicates that 4-ME2 may exert its effects through both estrogen receptor-dependent and independent pathways :

- Estrogen Receptor Binding : In MCF-7 breast cancer cells, 4-ME2 has been shown to act as an agonistic ligand for ERα and ERβ, activating transcriptional responses typical of estrogen signaling .

- Non-Genomic Pathways : Evidence suggests that 4-ME2 can activate signaling pathways independent of classical estrogen receptors. For instance, it has been implicated in the upregulation of vascular endothelial growth factor (VEGF-A) through phosphoinositide 3-kinase (PI3K) pathways .

Uterotrophic Activity

Despite its weaker binding affinity, studies have demonstrated that 4-ME2 possesses uterotrophic activity, which refers to its ability to induce changes in uterine tissue similar to those caused by estradiol. However, this effect is significantly less pronounced compared to estradiol .

Case Studies and Research Findings

- Binding Studies : In one study examining the binding characteristics of 4-ME2, researchers found that the compound showed selective binding to uterine proteins in mice, with a dissociation constant () value of approximately 11.8 nM , indicating a specific interaction with certain proteins distinct from traditional estrogen receptors .

- Comparative Analysis : A comparative study assessed the uterotrophic effects of various estrogens, revealing that while 4-ME2 induced some degree of uterine growth, its effects were markedly weaker than those observed with estradiol or other potent estrogens .

- Impact on Cancer Cells : Recent investigations into the role of catechol estrogens highlight that 4-O-methylestradiol (a metabolite) could potentially influence breast cancer cell proliferation through mechanisms involving catechol-O-methyltransferase (COMT), suggesting a complex interaction between these metabolites and cancer biology .

Table 2: Comparative Biological Activity of Estrogens

| Compound | Relative Binding Affinity (%) | Uterotrophic Activity | Mechanism Type |

|---|---|---|---|

| Estradiol | 100 | High | ER-dependent |

| This compound | 10-25 | Moderate | ER-dependent & independent |

| Other Estrogens | Varies | Varies | Varies |

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,18,20-21H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHOYPMKTGTOLM-SMYFESCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872685 | |

| Record name | 4-Methylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6171-48-8 | |

| Record name | 4-Methylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006171488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94DM04YP7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the biological significance of studying 4-Methylestradiol?

A1: this compound is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. Studying this compound helps researchers understand the structure-activity relationship of estrogens and their role in various biological processes. One study aimed to test the biological importance of catecholestrogen formation using 2- and this compound []. This suggests that modifications to the estradiol structure, such as methylation at the 4 position, can provide insights into the metabolic pathways and potential effects of these hormones.

Q2: Are there any specific analytical methods mentioned for studying this compound?

A2: While the provided abstracts don't delve into specific analytical techniques for this compound, one paper mentions developing a method for determining ginsenosides using liquid chromatography with tandem mass spectrometry []. This suggests that similar advanced analytical techniques could be employed to study this compound's pharmacokinetics, metabolism, and distribution in biological systems.

Q3: What can you infer about the research direction on this compound from these papers?

A3: The provided abstracts indicate an interest in understanding the synthesis and biological activity of this compound [, ]. Future research might explore:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.